molecular formula C18H12Cl2N2O4 B2794955 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054547-45-3

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2794955
CAS No.: 1054547-45-3
M. Wt: 391.2
InChI Key: LBYRBQIQTNDUIL-UHFFFAOYSA-N
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Description

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, dichloroaniline, and phenoxyacetic acid moieties. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

From a biological and industrial point of view, the literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichloroaniline Intermediate: This step involves the nitration of aniline followed by reduction to form 3,5-dichloroaniline.

    Synthesis of the Cyano Intermediate: The dichloroaniline is then reacted with acrylonitrile under basic conditions to introduce the cyano group.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the cyano intermediate with phenoxyacetic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetic acids.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid can be compared with other similar compounds to highlight its uniqueness:

    3-Methoxyphenylboronic acid: Similar in structure but lacks the cyano and dichloroaniline groups.

    4-Methoxyphenylboronic acid: Similar but with different substitution patterns.

    3-Cyanophenylboronic acid: Contains a cyano group but lacks the dichloroaniline and phenoxyacetic acid moieties.

These comparisons emphasize the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c19-13-6-14(20)8-15(7-13)22-18(25)12(9-21)5-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYRBQIQTNDUIL-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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